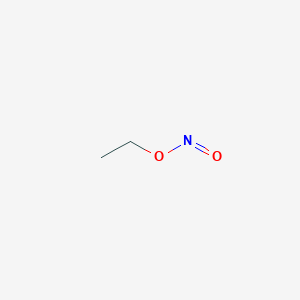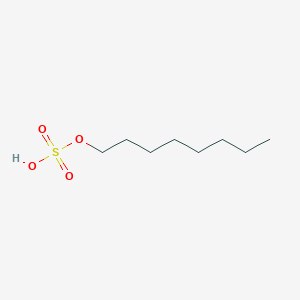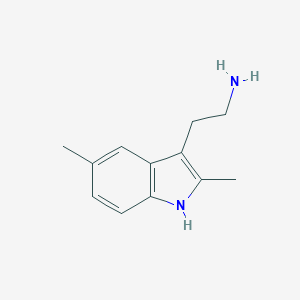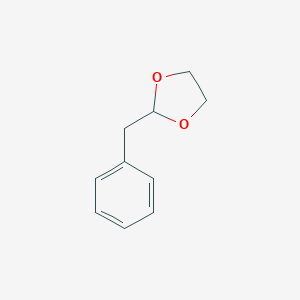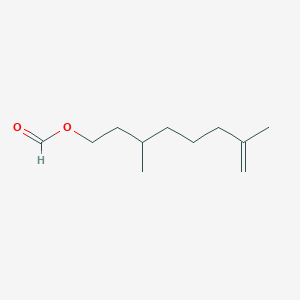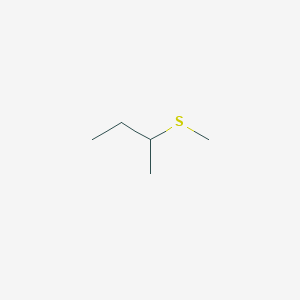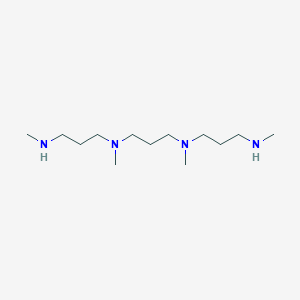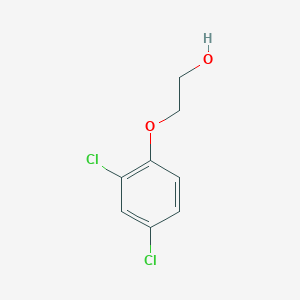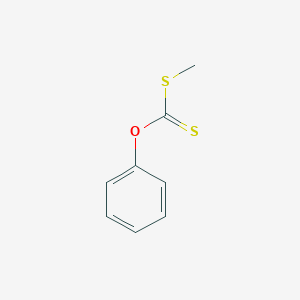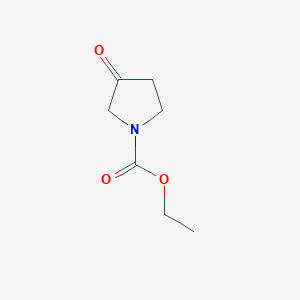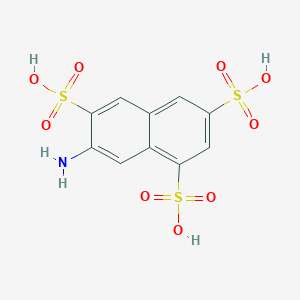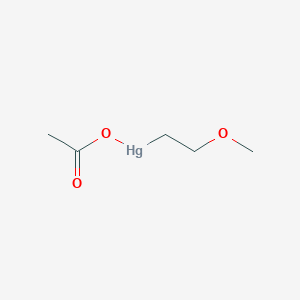
N-(4-Ethylphenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethylphenyl)hydroxylamine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as EPONHA and has been found to have various applications in the field of chemistry and biology.
Applications De Recherche Scientifique
EPONHA has been extensively used in scientific research due to its ability to act as a radical scavenger. This compound has been found to be effective in protecting cells from oxidative stress and reducing DNA damage. It has also been found to have anti-inflammatory properties and can inhibit the production of reactive oxygen species (ROS).
Mécanisme D'action
EPONHA acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing them. This process helps to prevent oxidative damage to cells and reduces inflammation. EPONHA has also been found to inhibit the activity of enzymes that produce ROS, further reducing oxidative stress.
Effets Biochimiques Et Physiologiques
EPONHA has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes. EPONHA has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, EPONHA has been found to have neuroprotective properties and can reduce oxidative damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
EPONHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other radical scavengers. However, EPONHA has some limitations. It has a short half-life and can degrade quickly in biological systems. It also has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
EPONHA has several potential future directions for scientific research. One area of interest is its potential as a therapeutic agent for various diseases. EPONHA has been found to have neuroprotective properties and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, EPONHA has been found to have anti-inflammatory properties and could be used to treat inflammatory diseases such as arthritis. Further research is needed to explore these potential therapeutic applications of EPONHA.
Conclusion:
In conclusion, EPONHA is a unique compound that has been extensively used in scientific research due to its radical scavenging properties. It has several potential applications in the field of chemistry and biology and has been found to have various biochemical and physiological effects. While it has some limitations, EPONHA has several advantages for lab experiments and has potential future directions for scientific research.
Méthodes De Synthèse
EPONHA can be synthesized through the reduction of nitrobenzene using sodium sulfide and ethyl iodide. The reaction takes place in an alkaline medium and results in the formation of EPONHA as a white solid. The purity of the compound can be increased through recrystallization.
Propriétés
Numéro CAS |
14546-38-4 |
|---|---|
Nom du produit |
N-(4-Ethylphenyl)hydroxylamine |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-5-8(9-10)6-4-7/h3-6,9-10H,2H2,1H3 |
Clé InChI |
WHEWNUKTGUEMKA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NO |
SMILES canonique |
CCC1=CC=C(C=C1)NO |
Autres numéros CAS |
14546-38-4 |
Synonymes |
Benzenamine, 4-ethyl-N-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



